2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound featuring a trifluoromethyl group, a phenoxy group, and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the use of trifluoromethylating agents under radical conditions.
Attachment of the Phenoxy Group: The phenoxy group is attached through nucleophilic substitution reactions, often using phenol derivatives and appropriate leaving groups.
Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving thiol derivatives and acetamide intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazole ring or the trifluoromethyl group, potentially leading to the formation of less fluorinated analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the phenoxy and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine or iodine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
De-fluorinated Analogs: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may act on enzymes or receptors involved in inflammatory pathways, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)phenoxyacetic acid: Shares the trifluoromethyl and phenoxy groups but lacks the triazole ring.
4-Methyl-5-propoxy-1,2,4-triazolinone: Contains a triazole ring but differs in the substituents attached to it.
Uniqueness
2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its combination of a trifluoromethyl group, a phenoxy group, and a triazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-[[4-methyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c1-20-11(18-19-12(20)23-7-10(17)21)6-22-9-4-2-3-8(5-9)13(14,15)16/h2-5H,6-7H2,1H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCBYARNRKRVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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